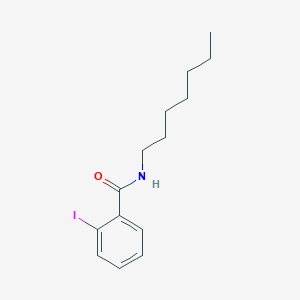![molecular formula C20H17ClINO2 B11029810 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)
6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which are known for their diverse pharmacological properties, including anticoagulant and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step reactions. One common method includes the condensation of 6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with aromatic amines in refluxing methanol with catalytic amounts of acetic acid . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the iodine atom.
Condensation Reactions: It can form new compounds through condensation with other aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, acetic acid, and various aromatic amines. The reactions typically occur under reflux conditions to ensure complete conversion of reactants to products.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves the inhibition of blood coagulation factors Xa and XIa. These factors play a crucial role in the blood coagulation cascade, and their inhibition prevents the formation of blood clots without significantly affecting hemostasis . The compound interacts with the active sites of these enzymes, blocking their activity and thus exerting its anticoagulant effects.
Comparison with Similar Compounds
Similar Compounds
6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar core structure but differ in the substituents attached to the aromatic ring.
8-bromo-4,4,6-trimethyl-6-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound has a bromine atom instead of an iodine atom at the 8-position.
Uniqueness
The uniqueness of 6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione lies in its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine and iodine atoms in the structure enhances its reactivity and potential as a pharmacologically active compound .
Properties
Molecular Formula |
C20H17ClINO2 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-iodo-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione |
InChI |
InChI=1S/C20H17ClINO2/c1-19(2)10-20(3,11-4-6-12(21)7-5-11)15-9-13(22)8-14-16(15)23(19)18(25)17(14)24/h4-9H,10H2,1-3H3 |
InChI Key |
ZIKDUVMHABLAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=O)I)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11029728.png)
![N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029735.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11029743.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11029748.png)
![N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029757.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11029766.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11029767.png)
![ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029775.png)

![Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11029787.png)
![3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11029794.png)
![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11029801.png)
